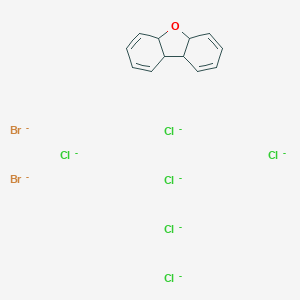
1,2-ベンゾイソチアゾール-3(2H)-オン
概要
説明
1,2-Benzisothiazol-3(2H)-one is an organic compound that belongs to the class of benzisothiazoles. It is characterized by a fused benzene and isothiazole ring system. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
1,2-Benzisothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
It’s known that the synthesis of this compound involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via a consecutive process with S–C bond and S–N bond formation .
Biochemical Pathways
The synthesis of this compound involves the formation of s–c and s–n bonds , which suggests that it may interact with biochemical pathways involving sulfur-containing compounds.
Action Environment
The synthesis of this compound involves a copper-catalyzed reaction , suggesting that the presence of copper and other reaction conditions could potentially influence its action.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazol-3(2H)-one can be synthesized through several methods:
Cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride: This method involves the cyclization of 2-(methylsulphinyl)benzamides using thionyl chloride, resulting in high yields of 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones.
Copper-catalyzed reaction of 2-halobenzamides and carbon disulfide: This efficient approach involves the consecutive reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst, yielding the target products in 30-89% yield.
Industrial Production Methods
Industrial production methods for 1,2-benzisothiazol-3(2H)-one typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
化学反応の分析
1,2-Benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzene ring in 1,2-benzisothiazol-3(2H)-one can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
類似化合物との比較
1,2-Benzisothiazol-3(2H)-one can be compared with other similar compounds, such as benzothiazole and its derivatives. While benzothiazole also possesses a fused benzene and thiazole ring system, 1,2-benzisothiazol-3(2H)-one is unique due to the presence of an isothiazole ring. This structural difference imparts distinct chemical and biological properties to 1,2-benzisothiazol-3(2H)-one, making it a valuable compound in various applications.
List of Similar Compounds
- Benzothiazole
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
特性
IUPAC Name |
1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMPAJRVJJAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032523 | |
| Record name | 1,2-Benzisothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Solid | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
327.6 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4), In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8 | |
| Record name | SID24830158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.483 g/cu cm at 20 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-6 mm Hg at 25 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to yellowish solid, White to off-white fine, crystalline powder, Technical product (commercial) can be in the form of a solid paste that is off-white to brown in color | |
CAS No. |
2634-33-5 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2634-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002634335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzisothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzisothiazol-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZISOTHIAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRA0F1A4R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.6 °C, 157 - 158 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,2-Benzisothiazol-3(2H)-one and its derivatives exhibit diverse biological activities. Their mechanisms of action vary depending on the specific derivative and its target.
- Anti-dengue activity: Some derivatives inhibit the dengue virus NS2BNS3 protease, a key enzyme involved in viral replication. [] They bind to the protease in the vicinity of the catalytic triad, hindering its activity and suppressing viral replication and infectivity. []
- Anti-fouling activity: Certain N-acyloxyethyl-1,2-Benzisothiazol-3(2H)-one derivatives display promising anti-fouling properties by inhibiting the growth of marine algae and barnacle larvae. []
- Anti-retroviral activity: Specific 1,2-benzisothiazol-3(2H)-one benzenesulfonamides demonstrate anti-retroviral activity by targeting the HIV nucleocapsid protein 7 (NCp7), a crucial protein involved in viral multiplication. [] This interaction disrupts key stages of the HIV life cycle, including viral entry and multiplication. []
ANone:
- Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, these compounds are typically characterized using techniques like NMR (1H NMR, 13C NMR), IR spectroscopy, and mass spectrometry. [, , ]
A: 1,2-Benzisothiazol-3(2H)-one, particularly its sodium salt (saccharin sodium salt), is approved for use as a nucleating agent in polyesters up to 0.1% w/w. [] This indicates its compatibility with polyester materials and stability under processing conditions.
ANone: The provided research abstracts do not focus on the catalytic properties of 1,2-benzisothiazol-3(2H)-one.
ANone: Computational methods play a significant role in studying 1,2-benzisothiazol-3(2H)-one:
- Docking Studies: Computational docking simulations help predict the binding modes and interactions of 1,2-benzisothiazol-3(2H)-one derivatives with their targets, such as the dengue virus NS2BNS3 protease [] and NADH DEHYDROGENASE SUBUNIT 2 in nematodes. []
- QSAR Models: Quantitative structure-activity relationship (QSAR) models can correlate the structure of different derivatives with their biological activity, aiding in the design of more potent and selective compounds. []
ANone: Structural modifications significantly impact the activity of 1,2-benzisothiazol-3(2H)-one derivatives:
- Anti-dengue activity: Substitutions on the benzene ring and the nitrogen atom of the 1,2-benzisothiazol-3(2H)-one core affect the inhibitory potency against dengue virus protease. []
- Anti-fouling activity: The length and nature of the acyl group in N-acyloxyethyl-1,2-Benzisothiazol-3(2H)-ones influence their activity against marine algae and barnacle larvae. []
- Anti-psychotic activity: Conformationally restricted analogs of remoxipride, incorporating the 1,2-benzisothiazol-3(2H)-one scaffold, were explored for their affinity towards the dopamine D2 receptor. While they didn't surpass remoxipride's affinity, the study highlights the impact of conformational constraints on biological activity. []
A: While specific stability data is not detailed in the provided abstracts, the development of a thrombin inhibitor incorporating the 1,2-benzisothiazol-3(2H)-one scaffold involved addressing formulation challenges. [] The isolation of the target compound involved techniques like nanofiltration and spray drying, highlighting the importance of formulation strategies in ensuring stability and achieving desirable drug product characteristics. []
A: The European Food Safety Authority (EFSA) has evaluated the safety of sodium saccharin (the sodium salt of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide) for use as a nucleating agent in polyesters. [] The approval is limited to a specific concentration (up to 0.1% w/w) and requires compliance with purity criteria outlined in Directive 2008/60/EC. [] This emphasizes the importance of stringent safety evaluations and regulatory compliance for compounds used in applications involving potential human exposure.
- Environmental Impact: The migration of 1,2-benzisothiazol-3(2H)-one (BIT) from food packaging materials has been studied, highlighting potential environmental exposure pathways. Research suggests that BIT can migrate into food simulants and vegetables, with migration rates varying depending on factors like temperature and food type. []
- Analytical Methods: Various analytical techniques, including HPLC, GC-MS, and LC-MS/MS, are employed to detect, quantify, and study the behavior of 1,2-benzisothiazol-3(2H)-one and related compounds. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)









